molecular formula C30H30Cl2N4O4 B1258023 nutlin-3B CAS No. 675576-97-3

nutlin-3B

Cat. No.: B1258023
CAS No.: 675576-97-3
M. Wt: 581.5 g/mol
InChI Key: BDUHCSBCVGXTJM-IZLXSDGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of MDM2-p53 Axis Regulation in Oncology Research

The MDM2-p53 axis represents a critical regulatory pathway frequently dysregulated in various cancers. The tumor suppressor protein p53 is a pivotal transcription factor that orchestrates cellular responses such as DNA repair, cell cycle arrest, apoptosis, angiogenesis, and senescence, acting as a crucial defense mechanism against cancer initiation and progression. jbr-pub.org.cnaacrjournals.org However, the activity of p53 is tightly controlled by the MDM2 oncoprotein, which functions as an E3 ubiquitin ligase. aacrjournals.orgabcam.com MDM2 targets p53 for proteasomal degradation, thereby limiting its abundance and growth-suppressive capabilities in unstressed cells. aacrjournals.org

In approximately 50% of human cancers, the TP53 gene (encoding p53) is inactivated by mutation or deletion. jbr-pub.org.cnoncotarget.com In the remaining cases, wild-type p53 function is often compromised by the overexpression or amplification of MDM2, leading to the downregulation of p53's tumor-suppressive pathways. jbr-pub.org.cnoup.com This MDM2 amplification can contribute to oncogenic transformation and resistance to existing therapies. oup.comashpublications.org Consequently, disrupting the MDM2-p53 interaction has become an appealing therapeutic strategy to restore p53 function and induce cancer cell death. jbr-pub.org.cnaacrjournals.orgmdpi.com

Role of Nutlin-3B as a Stereoisomer in MDM2 Inhibitor Development

Nutlins are a class of cis-imidazoline analogs identified for their ability to inhibit the interaction between MDM2 and p53. mdpi.comwikipedia.org Among the Nutlin variants, Nutlin-3 is widely utilized in anti-cancer studies. mdpi.comwikipedia.org Nutlin-3 exists as two enantiomers: Nutlin-3A (the (-)-enantiomer) and this compound (the (+)-enantiomer). mdpi.comnih.govaxonmedchem.com

A key distinction between these stereoisomers lies in their potency as MDM2 inhibitors. Nutlin-3A is significantly more potent, exhibiting approximately 150 to 200 times greater affinity for MDM2 compared to this compound. mdpi.comnih.govaxonmedchem.commedchemexpress.compnas.org This marked difference in binding affinity means that this compound is often regarded as the inactive form or a less potent p53/MDM2 inhibitor, with an IC50 value for MDM2 binding reported around 13-13.6 µM. abcam.commedchemexpress.com In contrast, Nutlin-3 (referring to the active enantiomer or racemic mixture where activity is driven by Nutlin-3A) has an IC50 of approximately 90 nM. mdpi.comcenmed.commybiosource.com

The stereoselectivity observed in MDM2 binding, favoring Nutlin-3A over this compound, is attributed to kinetic factors related to the formation of the MDM2:Nutlin-3 encounter complex. Specifically, a residue (K70) within the MDM2 protein destabilizes the encounter complex formed with this compound, contributing to its lower affinity. nih.gov

Despite its considerably lower potency in MDM2 inhibition, this compound has demonstrated some antiproliferative activity in certain cancer cell lines, such as MDA-MB-435 and SW480 cells, particularly those harboring mutant p53. medchemexpress.com Moreover, a notable finding is that both Nutlin-3A and this compound similarly interfere with the efflux activity of P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1). nih.govaacrjournals.org This suggests an MDM2-independent mechanism by which this compound can influence drug transport and potentially reverse multidrug resistance. nih.govaacrjournals.org

The differential MDM2 binding affinity of Nutlin-3A and this compound is summarized below:

CompoundMDM2 Binding Affinity (IC50)Relative Potency vs. Nutlin-3A
Nutlin-3A~90 nM mdpi.comcenmed.commybiosource.com1x
This compound13-13.6 µM abcam.commedchemexpress.com1/150 to 1/200x mdpi.comnih.govaxonmedchem.commedchemexpress.compnas.org

Significance of this compound in Advancing Translational Cancer Research

The distinct profile of this compound, particularly its low MDM2 inhibitory activity coupled with other biological effects, holds significant implications for advancing translational cancer research. Its primary utility often lies in its role as a negative control in studies investigating MDM2-p53 pathway modulation. By comparing the effects of Nutlin-3A and this compound, researchers can more confidently attribute observed cellular responses to specific MDM2-p53 inhibition, thereby validating the mechanism of action of more potent MDM2 antagonists. axonmedchem.compnas.org

Crucially, the discovery that this compound can reverse P-gp and MRP-1 mediated multidrug resistance, similar to Nutlin-3A, despite its minimal MDM2-p53 inhibitory activity, unveils a novel, MDM2-independent anticancer mechanism. nih.govaacrjournals.org This finding broadens the potential therapeutic applications of Nutlin compounds beyond direct p53 reactivation. It suggests that this compound, or its derivatives, could be explored as agents to overcome drug resistance in various cancers, including those with p53 mutations where direct MDM2 inhibition might be less effective. nih.govaacrjournals.org This understanding can guide the development of combination therapies, where the MDM2-inhibiting properties of Nutlin-3A (or similar compounds) could be combined with the drug efflux pump modulating properties of this compound, or its structural motifs. Furthermore, this compound's observed antiproliferative activity in certain p53-mutated cell lines points to potential therapeutic avenues independent of wild-type p53 status. medchemexpress.com These multifaceted properties underscore this compound's importance as a tool for dissecting complex drug mechanisms and identifying new therapeutic strategies in cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHCSBCVGXTJM-IZLXSDGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217890, DTXSID3044330
Record name Nutlin-3b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nutlin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548472-68-0, 675576-97-3
Record name Nutlin 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548472-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nutlin-3b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nutlin-3b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nutlin 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NUTLIN-3B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA1772CVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Nutlin 3b at the Molecular and Cellular Levels

Analysis of MDM2 Binding Affinity and Enantiomeric Specificity of Nutlin-3B

This compound is recognized as the inactive enantiomer of Nutlin-3, exhibiting a substantially reduced affinity for the MDM2 protein. Specifically, this compound binds to MDM2 with approximately 150- to 200-fold lower potency than Nutlin-3A, the active enantiomer. pnas.orgmdpi.comapexbt.comresearchgate.net This marked difference in binding affinity is critical, allowing this compound to be utilized as a control in experiments to differentiate between on-target effects mediated by MDM2 inhibition and potential off-target effects. mdpi.comresearchgate.net

The stereoselectivity of MDM2 for Nutlin-3A over this compound can be attributed to kinetic factors related to the formation of the MDM2:Nutlin-3 encounter complex. Brownian dynamics simulations suggest that the preferential binding of Nutlin-3A largely stems from the destabilization of the encounter complex of its mirror image enantiomer, this compound, by the lysine (B10760008) 70 (K70) residue of MDM2, which is located away from the binding site. nih.gov This kinetic distinction, rather than solely thermodynamic considerations of the final bound complex, provides insight into the observed low affinity of this compound. nih.gov

Table 1: Comparative MDM2 Binding Affinity of Nutlin-3 Enantiomers

CompoundBinding Affinity (Relative to Nutlin-3A)Role in StudiesReference
Nutlin-3AHigh (reference compound)Active inhibitor pnas.orgmdpi.comapexbt.com
This compound~150-200-fold lowerInactive control pnas.orgmdpi.comapexbt.comresearchgate.net

Differential Effects of this compound on p53 Pathway Modulation

The impact of this compound on the p53 pathway is distinctly different from that of Nutlin-3A, highlighting its utility in dissecting p53-dependent and p53-independent cellular responses.

Assessment of p53 Stabilization and Transcriptional Activity in Wild-Type p53 Cellular Models

In cellular models harboring wild-type p53, this compound demonstrates a negligible effect on p53 stabilization and its subsequent transcriptional activity. In contrast, Nutlin-3A effectively disrupts the p53-MDM2 interaction, leading to a significant increase in p53 protein levels. pnas.orgnih.govtandfonline.comoncotarget.comd-nb.info This stabilization of p53 by Nutlin-3A, but not this compound, results in the upregulation of p53 target genes, such as MDM2 and p21. pnas.orgoncotarget.comd-nb.infoaacrjournals.org For instance, Western blot analysis showed increased levels of p53, MDM2, and p21 after exposure to Nutlin-3A, but not this compound, in human osteosarcoma cell lines like SJSA-1 and MHM. pnas.org Similarly, in neuroblastoma cells, Nutlin-3A induced a strong, specific, and rapid stabilization of p53, while this compound had little to no effect on p53 levels. researchgate.net

Table 2: Effect on p53 and Target Gene Expression in Wild-Type p53 Cells

CompoundEffect on p53 Protein LevelEffect on MDM2 ExpressionEffect on p21 ExpressionReference
Nutlin-3AIncreasedElevatedElevated pnas.orgoncotarget.comd-nb.infoaacrjournals.org
This compoundNo significant effectNo significant effectNo significant effect pnas.orgapexbt.comresearchgate.net

Exploration of p53-Independent Cellular Responses to this compound

While primarily serving as an inactive control for p53-dependent effects, some studies have explored potential p53-independent responses to this compound. One notable finding indicates that this compound, at concentrations of 0-8 µM for 8 hours, exhibited potent antiproliferative activity in MDA-MB-435 and SW480 cells, which harbor mutant p53. medchemexpress.com This suggests a p53-independent mechanism in these specific cell lines, as this compound had no influence on cell proliferation or apoptosis in wild-type p53 HCT116 cells. medchemexpress.com

Furthermore, this compound (at 20 µM for 60 minutes) has been shown to interfere with P-glycoprotein (P-gp)-mediated drug efflux in UKF-NB-3rVCR10 neuroblastoma cells. medchemexpress.com This indicates a potential role for this compound in modulating drug resistance mechanisms independently of its primary target, MDM2, or p53 status. The broader context of Nutlin-3 (racemic or active enantiomer) also includes observations of p53-independent effects, such as the induction of p73, a p53 homologue, in certain mutant p53 cell lines, contributing to antiproliferative and proapoptotic activities at higher concentrations. nih.gov Additionally, Nutlin-3 has been reported to trigger DNA damage response (DDR) pathways, including phosphorylation of p53 at specific serine residues (Ser15, 20, and 37) and activation of CHK2 and ATM, even in cells lacking p53. d-nb.info This suggests a secondary, p53-independent role for Nutlin-3 as a DDR triggering agent. d-nb.info

Impact of this compound on Cellular Proliferation and Viability

The impact of this compound on cellular proliferation and viability is largely characterized by its lack of activity in wild-type p53 contexts, contrasting sharply with the effects of its active enantiomer, Nutlin-3A.

Quantification of Antiproliferative Activity in Various Cancer Cell Lines

This compound typically demonstrates no significant effect on the proliferation of cell lines with wild-type p53. For instance, in NIH/3T3 fibroblasts (wild-type p53), this compound did not show any effect on proliferation, unlike Nutlin-3A which led to over 90% inhibition of growth. pnas.org Similarly, this compound had no influence on cell proliferation in wild-type p53 HCT116 cells. medchemexpress.com This lack of antiproliferative activity in wild-type p53 cells is consistent with its very low MDM2 binding affinity and inability to activate the p53 pathway. apexbt.comtargetmol.com

However, as noted in Section 2.2.2, this compound has shown potent antiproliferative activity in specific cancer cell lines harboring mutant p53, such as MDA-MB-435 and SW480 cells. medchemexpress.com This suggests that in certain contexts of p53 mutation, this compound might exert effects through alternative, p53-independent mechanisms.

Table 3: Antiproliferative Activity of this compound in Select Cancer Cell Lines

Cell Linep53 StatusThis compound Effect on ProliferationConcentration/TimeReference
NIH/3T3Wild-typeNo effectNot specified pnas.org
HCT116Wild-typeNo influence10 µM, 24-48 h medchemexpress.com
MDA-MB-435MutantPotent antiproliferative activity0-8 µM, 8 h medchemexpress.com
SW480MutantPotent antiproliferative activity0-8 µM, 8 h medchemexpress.com

Evaluation of Cell Cycle Progression and Arrest Modalities

Consistent with its minimal impact on the p53 pathway in wild-type p53 cells, this compound does not induce cell cycle arrest in these models. In contrast, Nutlin-3A effectively induces G1 and G2/M phase cell cycle arrest in cancer cell lines with wild-type p53, such as HCT116 and SJSA-1 cells. pnas.orgoncotarget.comaacrjournals.orgnih.govaacrjournals.org This arrest is primarily mediated by the p53-dependent upregulation of p21, a cyclin-dependent kinase inhibitor. aacrjournals.org The absence of p21 induction by this compound further confirms its inability to modulate cell cycle progression through this canonical p53 pathway. pnas.org

Table 4: Effect on Cell Cycle Progression in Wild-Type p53 Cells

CompoundEffect on Cell Cycle ProgressionMediating FactorReference
Nutlin-3AInduces G1 and G2/M arrestp21 upregulation pnas.orgoncotarget.comaacrjournals.orgnih.govaacrjournals.org
This compoundNo significant effectN/A pnas.orgapexbt.com

Beyond the Canonical MDM2-p53 Axis: Non-p53 Targets and Pathways Modulated by this compound

Reversal of Epithelial-Mesenchymal Transition (EMT) Phenotypes

Epithelial-Mesenchymal Transition (EMT) is a crucial biological process implicated in cancer progression, metastasis, and chemoresistance, characterized by the conversion of epithelial cells into mesenchymal cells with increased migratory and invasive capabilities spandidos-publications.com. This transition involves the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like vimentin, Twist, Slug, and Snail spandidos-publications.com.

Research has demonstrated that Nutlin-3 can reverse EMT phenotypes in various cancer cell types. For instance, in gemcitabine-resistant (GR) hepatocellular carcinoma (HCC) cells, Nutlin-3 treatment was observed to reverse the morphological changes characteristic of EMT, leading to a reduction in pseudopodia and a shift towards an ovoid and clustered cellular morphology spandidos-publications.com. At the molecular level, Nutlin-3 treatment significantly increased the expression of the epithelial marker E-cadherin, while simultaneously downregulating the mesenchymal markers vimentin, Snail, and Slug in GR HCC cells spandidos-publications.comnih.gov. Furthermore, Nutlin-3 was found to downregulate Smad2 expression in these cells, and the depletion of Smad2 mimicked the effects of Nutlin-3 on cell migration and the regulation of EMT markers spandidos-publications.com.

In lung cancer cells (A549), Nutlin-3a, the active enantiomer of Nutlin-3, was shown to increase E-cadherin and decrease ZEB1 in the absence of exogenous TGFβ, a known inducer of EMT. In the presence of TGFβ, Nutlin-3a still decreased ZEB1 abundance, although E-cadherin levels remained unchanged nih.gov. These effects are largely attributed to the activation of the p53 pathway nih.gov.

Summary of Nutlin-3 Effects on EMT Phenotypes spandidos-publications.comnih.govnih.gov

Effect on Marker/PhenotypeObservationCell TypePrimary Mechanism (Nutlin-3)
Morphological ReversalReduced pseudopodia, ovoid/clustered cellsGR HCC cellsAssociated with p53 activation
E-cadherin ExpressionIncreasedGR HCC cells, A549 cells (without TGFβ)Associated with p53 activation
Vimentin ExpressionDownregulatedGR HCC cellsAssociated with p53 activation
Snail ExpressionDownregulatedGR HCC cellsAssociated with p53 activation
Slug ExpressionDownregulatedGR HCC cellsAssociated with p53 activation
ZEB1 ExpressionDecreasedA549 cells (with/without TGFβ)Associated with p53 activation
Smad2 ExpressionDownregulatedGR HCC cellsAssociated with p53 activation

Given that this compound has been reported to lack significant p53-activating activity pnas.org, its direct contribution to these p53-dependent EMT reversal mechanisms, as observed with Nutlin-3 (predominantly Nutlin-3a), is considered minimal or not established.

Effects on Androgen Receptor (AR) Signaling

The Androgen Receptor (AR) plays a critical role in the initiation and progression of prostate cancer, and its persistent activity contributes to the development of castrate-resistant prostate cancer (CRPC) nih.govoncotarget.com. Novel strategies to downregulate AR activity are therefore of significant therapeutic interest nih.gov.

Studies have shown that Nutlin-3 can impact AR signaling in prostate cancer cells. Treatment with Nutlin-3 has been observed to reduce AR protein levels and induce cell cycle arrest and apoptosis in prostate cancer cells that express active AR and wild-type p53 nih.govoncotarget.com. Mechanistically, Nutlin-3 enhances the interaction between AR and MDM2, which subsequently leads to AR ubiquitination and degradation nih.gov. This modulation of AR stability results in the loss of pro-survival c-FLIP gene expression, contributing to increased apoptosis in prostate cancer cells nih.govnih.gov. Furthermore, the combinatorial inhibition of MDM2 and MDMX using Nutlin-3 and NSC207895, respectively, profoundly decreased cellular levels of AR and repressed its function in LNCaP and 22Rv1 prostate cancer cells oncotarget.com. This combined treatment also led to a significant decrease in the mRNA levels of prostate-specific antigen (PSA), a well-known AR target and marker of prostate cancer progression oncotarget.com.

Nutlin-3 has also been utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). It served as the MDM2-recruiting ligand in the design of the first all-small-molecule PROTAC degrader, which aimed to target and degrade the androgen receptor scienceopen.comresearchgate.net. Although the initial efficacy of this Nutlin-based PROTAC in degrading AR was noted to be not high, it established a novel approach for indirectly targeting AR through manipulation of its degradation pathway researchgate.net.

Summary of Nutlin-3 Effects on AR Signaling nih.govoncotarget.comnih.govresearchgate.net

Effect on Component/PathwayObservationCell TypePrimary Mechanism (Nutlin-3)
Androgen Receptor (AR) Protein LevelsReducedProstate cancer cells (LNCaP, 22Rv1)Enhanced AR-MDM2 interaction, ubiquitination
AR-MDM2 InteractionEnhancedProstate cancer cellsDirect impact of Nutlin-3
c-FLIP ExpressionDownregulatedProstate cancer cellsLoss of pro-survival gene expression
ApoptosisIncreasedProstate cancer cellsConsequence of AR downregulation and c-FLIP loss
PSA mRNA LevelsDecreasedProstate cancer cellsRepression of AR function
PROTAC DesignComponent in AR degrader PROTACsN/ARecruitment of MDM2 for AR degradation

Considering the documented lack of significant p53-activating activity for this compound pnas.org, its direct involvement in these p53-dependent mechanisms of AR signaling modulation, as observed with Nutlin-3, is not extensively supported by current research.

Preclinical Efficacy Studies and Therapeutic Potential of Nutlin 3b

In Vitro Efficacy Assessment in Diverse Cancer Histologies

In numerous in vitro studies, Nutlin-3B has shown minimal to no significant effect on cell proliferation, gene expression, or the induction of MDM2, p53, or p21 expression in cancer cells, particularly those with wild-type p53 apexbt.commedchemexpress.comous-research.no. This is consistent with its classification as an inactive enantiomer. For instance, this compound did not inhibit growth in several cell lines tested ous-research.no. In H460 cells, it showed no induction of MDM2, p53, or p21 expression and lacked the ability to form colonies apexbt.com. Furthermore, this compound at 10 µM for 24 and 48 hours had no influence on cell proliferation and apoptosis in wild-type p53 HCT116 cells medchemexpress.com.

However, some studies have reported specific instances where this compound exhibited certain activities, often independent of the p53-MDM2 pathway. For example, this compound demonstrated antiproliferative activity in MDA-MB-435 and SW480 cells, which harbor mutant p53, with an IC50 of 13.6 µM medchemexpress.com. This suggests potential effects in specific genetic contexts.

A notable p53-independent action of this compound is its ability to inhibit the efflux function of Breast Cancer Resistance Protein (BCRP). Studies have shown that this compound can reverse Hoechst 33342 efflux with comparable potency to Nutlin-3a, indicating its capacity to overcome BCRP-mediated drug resistance nih.govuthsc.edu. This suggests a potential role for this compound in modulating drug transport, which could be relevant in combination therapies.

Table 1: Summary of this compound In Vitro Activity

Cell Line / Contextp53 StatusObserved Effect of this compoundReference
General Cancer CellsWild-typeNo significant effect on proliferation, gene expression (MDM2, p53, p21), or colony formation; used as negative control. apexbt.commedchemexpress.comous-research.no
HCT116 CellsWild-typeNo influence on cell proliferation and apoptosis at 10 µM. medchemexpress.com
MDA-MB-435 CellsMutantPotent antiproliferative activity (IC50 = 13.6 µM). medchemexpress.com
SW480 CellsMutantPotent antiproliferative activity (IC50 = 13.6 µM). medchemexpress.com
BCRP Over-expressing CellsNot specified (p53-independent mechanism)Reverses Hoechst 33342 efflux with similar potency to Nutlin-3a. nih.govuthsc.edu

Efficacy Studies in Established In Vivo Tumor Models

Given its limited activity in p53-dependent pathways in vitro, this compound is generally not expected to show significant standalone efficacy in established in vivo tumor models that rely on p53 reactivation for their therapeutic response. Preclinical studies predominantly utilize this compound as an inactive control to differentiate the effects of the active enantiomer, Nutlin-3a apexbt.comous-research.no.

Consistent with its in vitro profile, this compound typically exhibits minimal to no tumor growth inhibition or regression in in vivo models where the primary mechanism of action involves the p53-MDM2 axis apexbt.comous-research.no. For instance, in neuroblastoma xenograft models, the growth of UKF-NB-3rVCR10 xenografts (with mutant p53) was unaffected by Nutlin-3 (which would include the inactive 3B enantiomer, or more specifically, Nutlin-3a was tested and showed no effect on mutant p53 cells) oup.com. Direct evidence of this compound as a single agent causing significant tumor growth inhibition or regression in vivo is scarce in the literature, reinforcing its role as a negative control in such investigations.

Nutlin 3b in Combination Therapeutic Strategies for Enhanced Efficacy

Rationale for Rational Combinatorial Approaches in Cancer Treatment

The central premise behind combining therapeutic agents in cancer treatment is to attack the disease on multiple fronts, thereby increasing the likelihood of eradicating tumor cells and overcoming resistance mechanisms. Cancer is a complex disease characterized by significant genetic and molecular heterogeneity. Tumors can evolve and adapt to single-agent therapies, often leading to relapse. By employing a multi-targeted approach, combination therapies can simultaneously disrupt several key signaling pathways essential for cancer cell survival, proliferation, and resistance.

Nutlin-3b functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. nih.govnih.govelsevierpure.comoncotarget.com In many cancers with wild-type p53, the p53 protein is rendered inactive through its interaction with MDM2, which targets it for degradation. By disrupting this interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest, apoptosis, and senescence in cancer cells. rug.nl However, the efficacy of this compound as a monotherapy can be limited. Therefore, combining this compound with other anticancer agents that induce cellular stress or DNA damage can amplify the p53-mediated apoptotic response, leading to enhanced tumor cell killing. nih.govnih.gov This approach is particularly promising for increasing the therapeutic window and potentially reducing the doses of individual agents, thereby minimizing off-target side effects. nih.govnih.govoncotarget.com

Synergistic Interactions with Conventional Chemotherapeutic Agents

Platinum-based compounds like cisplatin (B142131) are a cornerstone of chemotherapy for many solid tumors. They exert their cytotoxic effects primarily by inducing DNA damage, which in turn activates the p53 pathway to trigger apoptosis. nih.gov Combining this compound with cisplatin has been shown to result in a strong synergistic cytotoxic response in cancer cells with wild-type p53. nih.govnih.govelsevierpure.comoncotarget.com The rationale for this combination lies in the complementary mechanisms of action: cisplatin induces the DNA damage signal, while this compound amplifies the subsequent p53-mediated apoptotic cascade. nih.gov

Research in non-small cell lung cancer (NSCLC) cell lines has demonstrated that the sequence of administration is crucial for achieving synergism. nih.govnih.govelsevierpure.comoncotarget.com Sequential treatment, where cisplatin is administered before this compound, resulted in a strong synergistic effect, whereas simultaneous treatment did not. nih.govnih.govelsevierpure.comoncotarget.com This sequential combination led to increased transcriptional activity of p53, resulting in elevated levels of its downstream targets, including MDM2, p21, PUMA, and BAX, ultimately leading to a robust apoptotic response and G2/M cell cycle arrest. nih.govnih.gov Notably, the strongest synergy was observed at lower concentrations of both drugs, suggesting a potential for dose reduction and fewer side effects in a clinical setting. nih.govnih.govoncotarget.com This combination has also shown promise in cisplatin-resistant ovarian cancer cell lines and sarcoma cell lines. nih.gov Furthermore, in esophageal squamous cell carcinoma (ESCC) cells, including those resistant to chemoradiation, the combination of a low dose of Nutlin-3 and cisplatin demonstrated significant synergistic cytotoxicity. researchgate.net

Synergistic Effects of this compound and Cisplatin in Cancer Cell Lines
Cancer TypeCell Line(s)Key FindingsReference
Non-Small Cell Lung Cancer (NSCLC)A549Strong synergism with sequential treatment (Cisplatin followed by this compound). Increased p53 activity and apoptosis. nih.govresearchgate.net
Ovarian CancerNot specifiedBeneficial in cisplatin-resistant cell lines. nih.gov
SarcomaNot specifiedCombination regimen shown to be beneficial. nih.gov
Esophageal Squamous Cell Carcinoma (ESCC)KYSES510, CE81T, CE48TSignificant synergistic cytotoxicity in both parental and chemoradiation-resistant cells. researchgate.net
Nasopharyngeal Carcinoma (NPC)EBV-positive NPC cellsNutlin-3 sensitizes NPC cells to cisplatin-induced apoptosis by modulating pro-apoptotic targets via the p53 pathway. nih.gov

The combination of this compound with antimitotic agents such as paclitaxel (B517696) presents a more complex interaction. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death. While some studies have explored the synergistic potential of this combination, others have reported that this compound can protect cancer cells from the cytotoxic effects of paclitaxel. nih.gov This protective effect is attributed to the ability of this compound to induce G1 and G2 phase cell cycle arrest, which can prevent cells from entering mitosis, the phase where paclitaxel exerts its primary effect. nih.gov This highlights the critical importance of understanding the underlying molecular mechanisms and the context-dependent nature of drug interactions when designing combination therapies.

Combination with Targeted Molecular Therapies

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations. nih.gov PARP plays a crucial role in the repair of single-strand DNA breaks. nih.gov Inhibition of PARP leads to the accumulation of these breaks, which are then converted into more lethal double-strand breaks during DNA replication. mdpi.com In cells with compromised homologous recombination repair (a key pathway for double-strand break repair), this leads to synthetic lethality.

The combination of this compound with PARP inhibitors like rucaparib (B1680265) has demonstrated additive to synergistic effects in ovarian cancer cell lines with wild-type TP53. nih.govresearchgate.net The rationale for this combination is multifaceted. Nutlin-3a, the active enantiomer in Nutlin-3, has been shown to induce the degradation of PARP1 in a p53-dependent manner. nih.gov This suggests that this compound could act as a PARP1 suppressor, enhancing the effects of PARP inhibitors. nih.gov Mechanistic studies have shown that the combination of Nutlin-3/RG7388 (another MDM2 inhibitor) with rucaparib leads to greater growth inhibition compared to either agent alone in several ovarian cancer cell lines. nih.gov This combination also enhanced the stabilization of p53 and the upregulation of its downstream targets. nih.govresearchgate.net

Effects of this compound in Combination with PARP Inhibitors
Cancer TypePARP InhibitorKey FindingsReference
Ovarian CancerRucaparibAdditive to synergistic growth inhibition in wild-type TP53 cell lines. nih.govresearchgate.net
Breast CancerOlaparib, PJ34Nutlin-3a induced PARP1 degradation, enhancing the DNA-damaging effects of cisplatin in BRCA1 knockdown cells. nih.gov

TRAIL (TNF-related apoptosis-inducing ligand) is a naturally occurring cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. nih.gov However, many cancer cells are resistant to TRAIL-induced apoptosis. This compound has been shown to sensitize cancer cells to TRAIL. nih.govnih.govaacrjournals.org This sensitization is mediated, at least in part, by the p53-dependent upregulation of DR5 on the surface of cancer cells. nih.gov Studies have shown that while this compound alone does not induce apoptosis in some cancer cell lines, it significantly enhances TRAIL-induced apoptosis. nih.govaacrjournals.org This effect was observed in melanoma, ovarian, colon, and lung cancer cell lines expressing wild-type p53. nih.govnih.gov The combination of this compound with a DR5-selective TRAIL variant was found to be even more effective. nih.gov

Bortezomib (B1684674) is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. nih.govnih.gov The proteasome is responsible for the degradation of cellular proteins, and its inhibition leads to the accumulation of misfolded proteins, causing cellular stress and apoptosis. The combination of this compound and bortezomib has been shown to synergistically induce cell death in various cancer cell lines, including those that are resistant to bortezomib and have defective p53. nih.govresearchgate.net In p53-defective solid tumor cells, the combination of bortezomib and this compound induces a form of cell death called paraptosis, which is characterized by the swelling of the endoplasmic reticulum and mitochondria. nih.gov In mantle cell lymphoma cells with mutated TP53, this combination synergistically induced cytotoxicity through the mitochondrial apoptotic pathway. nih.gov

Synergistic Effects of this compound with TRAIL and Bortezomib
Combination AgentCancer Type/Cell LineMechanism of SynergyReference
TRAILMelanoma, Ovarian, Colon, Lung Cancerp53-mediated upregulation of TRAIL-R2 (DR5). nih.govnih.govaacrjournals.org
Bortezomibp53-defective solid tumors (e.g., HeLa, T98G, DLD-1)Induction of paraptosis through ER and mitochondrial stress. nih.govresearchgate.net
BortezomibMantle Cell Lymphoma (mutant TP53)Induction of mitochondrial apoptosis. nih.gov

Strategies for Overcoming Drug Resistance using this compound

Drug resistance presents a significant hurdle in the effective treatment of cancer, contributing to therapeutic failure and disease relapse. scienceopen.combroadinstitute.org A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP-1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. aacrjournals.orgmdpi.com this compound, an enantiomer of the Nutlin-3 compound, has emerged as a key agent in strategies designed to counteract these resistance mechanisms. While its counterpart, Nutlin-3a, is known for its potent inhibition of the MDM2-p53 interaction, this compound demonstrates significant capabilities in overcoming drug resistance through mechanisms independent of MDM2 inhibition. nih.govnih.gov

Reversal of P-glycoprotein (P-gp) and MRP-1 Mediated Multidrug Resistance

A pivotal discovery in the utility of the Nutlin-3 compound is its ability to inhibit the function of key ABC transporters, a property shared by both its enantiomers, Nutlin-3a and this compound. nih.gov Research has demonstrated that unlike the MDM2-inhibitory activity which is exclusive to Nutlin-3a, both enantiomers are similarly effective at interfering with P-gp-mediated drug efflux. aacrjournals.orgnih.gov This indicates that this compound can reverse multidrug resistance through a pathway entirely separate from the p53-MDM2 axis.

The mechanism of action appears to be competitive inhibition. Kinetic studies and investigations into P-gp-ATPase activity suggest that Nutlin-3 likely acts as a transport substrate for P-gp. aacrjournals.orgnih.gov By competing with other chemotherapeutic drugs for transport out of the cell, this compound effectively increases the intracellular accumulation and retention of these agents. For instance, Nutlin-3 has been shown to reduce the efflux of P-gp substrates like rhodamine 123. aacrjournals.orgnih.gov

This inhibitory effect extends to MRP-1. Studies using Madin-Darby canine kidney (MDCK) II cells stably transfected to express either P-gp or MRP-1 confirmed that Nutlin-3 interferes with the efflux mediated by both transporters. aacrjournals.orgnih.gov In a p53-negative prostate cancer cell line (PC-3) with high MRP-1 expression, Nutlin-3 decreased the IC₅₀ value for vincristine, an effect comparable to that of the known MRP inhibitor MK571. aacrjournals.org The ability of this compound to inhibit both P-gp and MRP-1 makes it a broad-spectrum agent for reversing multidrug resistance in various cancer types. aacrjournals.orgnih.gov

Table 1: Effect of Nutlin-3 on the Efficacy of Vincristine in Chemoresistant Cell Lines
Cell Linep53 StatusResistance MechanismNutlin-3 ConcentrationFold Decrease in Vincristine IC₅₀Source
Rh30rVCR10 (Rhabdomyosarcoma)MutantP-gp Overexpression10 µmol/L721-fold aacrjournals.org
UKF-NB-3rDOX20 (Neuroblastoma)Wild-TypeP-gp Overexpression1 µmol/L28.9-fold aacrjournals.org
PC-3rVCR10 (Prostate Cancer)NegativeMRP-1 Overexpression20 µmol/L~3-fold (from 45.78 to 15.45 ng/mL) aacrjournals.org

Sensitization of Chemoresistant Cancer Cell Phenotypes

Beyond directly inhibiting efflux pumps, this compound contributes to the sensitization of cancer cells that have developed resistance to chemotherapy. This effect is particularly notable in tumors that retain wild-type p53, although p53-independent mechanisms are also significant, primarily through the aforementioned ABC transporter inhibition. nih.govmssm.edu

In chemoresistant neuroblastoma cells with wild-type p53 (UKF-NB-3(r)DOX20), the racemic mixture Nutlin-3 was shown to effectively activate the p53 pathway, leading to G1 cell cycle arrest and apoptosis, thereby overcoming the established drug resistance. nih.govoup.com Oral administration of Nutlin-3 to mice bearing chemoresistant neuroblastoma xenografts resulted in significant inhibition of primary tumor growth and a reduction in metastatic disease. nih.govresearchgate.net This demonstrates that even in a chemoresistant phenotype, the p53 pathway can be re-engaged to induce an anti-tumor response. nih.gov

The combination of Nutlin-3 with other cytotoxic agents has shown synergistic effects in various chemoresistant models. In arsenic trioxide-resistant hepatocellular carcinoma (HCC) cells, which exhibit P-gp overexpression, Nutlin-3 not only increased the intracellular concentration of arsenic compounds by inhibiting P-gp but also promoted the degradation of mutant p53 and activated p73. nih.gov This dual action effectively overcame the resistance to arsenic trioxide both in vitro and in vivo. nih.gov Similarly, sequential treatment with cisplatin followed by Nutlin-3 has been found to produce a strong synergistic apoptotic response in non-small cell lung cancer cells. nih.govoncotarget.com

The sensitization effect is potent even in cell lines with mutated p53, largely due to the inhibition of drug efflux by this compound. nih.gov For example, in p53-mutated, P-gp-overexpressing cell lines, concentrations of Nutlin-3 that were non-toxic on their own dramatically increased the efficacy of P-gp substrates like vincristine, reducing the required dose by several hundred to several thousand-fold. aacrjournals.orgnih.gov This highlights the critical role of this compound in re-sensitizing highly resistant cancer cells to conventional chemotherapy, independent of p53 status. nih.gov

Table 2: In Vivo Efficacy of Nutlin-3 in Chemoresistant Neuroblastoma Xenograft Model (UKF-NB-3rDOX20)
Treatment GroupMean Tumor Volume (after 3 weeks)Difference in Mean Tumor Volume (vs. Vehicle)Statistical Significance (P-value)Source
Vehicle Control1661 mm³-- nih.govoup.com
Nutlin-3772 mm³890 mm³< 0.001 nih.govoup.com

Mechanisms of Resistance to Nutlin 3b and Analogous Nutlins

Acquired Resistance Mechanisms and Clonal Selection under Nutlin Pressure

Prolonged exposure to Nutlin-3 and analogous MDM2 antagonists frequently leads to the development of acquired, or secondary, resistance plos.orgmdpi.comresearchgate.net. This resistance is often heterogeneous, involving diverse molecular changes that emerge through clonal evolution under the selective pressure of Nutlin treatment plos.orgnih.govresearchgate.net. Importantly, cells that acquire resistance to Nutlin-3 can also exhibit cross-resistance to a broad spectrum of other conventional chemotherapeutic drugs and even radiation researchgate.netnih.gov.

One of the most significant and frequently observed mechanisms of acquired resistance to Nutlin-3 is the emergence of de novo mutations in the TP53 gene plos.orgmdpi.comresearchgate.netoncotarget.com. These mutations predominantly occur within the DNA binding domain of p53, thereby interfering with its ability to specifically recognize target sites and inactivating its function as a transcription factor researchgate.netoncotarget.com. Studies have indicated that Nutlin treatment can actively favor the occurrence of TP53 mutations in cancer cells that initially possessed wild-type TP53 plos.org. The frequency of TP53 gene mutations after MDM2 inhibition can be notably higher compared to treatment with conventional cytotoxic agents, suggesting a strong selective pressure for TP53-mutated clones researchgate.net. While TP53 mutations are a major contributor, it is important to note that some resistant cell populations may retain wild-type p53, indicating the involvement of additional, p53-independent resistance mechanisms mdpi.comnih.gov.

Acquired resistance to Nutlin-3 is also strongly associated with the deregulation of genes and pathways involved in apoptosis plos.org. In resistant cells, a down-regulation of pro-apoptotic molecules has been observed, leading to a significant reduction in Nutlin-induced cell death plos.org. For instance, in sarcoma cell lines, secondary resistance to Nutlin was linked to a diminished apoptotic response. The activation of survival pathways, such as the ERK1/2 pathway, by Nutlin-3 can contribute to this resistance by conferring a survival advantage to cancer cells, thereby counteracting the intended pro-apoptotic effects spandidos-publications.com.

Productive autophagy, a cellular process involving the degradation and recycling of cellular components, has been identified as a significant contributor to acquired resistance to Nutlin-3 in some cancer cell lines plos.orgoncotarget.com. In the presence of Nutlin, autophagy can promote cell adaptation and survival, allowing cells to evade drug-induced apoptosis plos.org. Research findings indicate that the inhibition of autophagy can significantly restore Nutlin-induced cell death in resistant cells plos.orgtandfonline.com. Furthermore, sensitivity to Nutlin-induced apoptosis correlates with the inhibition of glycolysis. While Nutlin inhibits glycolysis in sensitive cells, this effect is absent in resistant cells. Inhibiting glycolysis in resistant cells can resensitize them to Nutlin-induced apoptosis oncotarget.com. Alpha-ketoglutarate (αKG) levels also play a role, being reduced in Nutlin-sensitive cells and elevated in resistant cells, thereby influencing autophagy and cell fate tandfonline.com.

The table below summarizes key mechanisms of resistance to Nutlin-3 and analogous compounds:

Mechanism TypeSpecific MechanismDescriptionExample Cell Lines/Context
IntrinsicTP53 MutationPre-existing mutation in TP53 gene, rendering p53 non-functional.SW872, KPD, SAOS2 (mutated TP53) ous-research.no
IntrinsicPreferential Cell Cycle ArrestNutlin-3 induces cell cycle arrest more than apoptosis, allowing survival.U2OS, RKO (wild-type TP53) spandidos-publications.com
IntrinsicHigh MDM4 LevelsOverexpression of MDM4 suppresses p53 activity.AML3 cells oncotarget.com
AcquiredTP53 MutationsEmergence of de novo mutations in TP53 under drug pressure.Sarcoma, neuroblastoma, osteosarcoma cell lines plos.orgmdpi.comresearchgate.netoncotarget.com
AcquiredDeregulation of ApoptosisDown-regulation of pro-apoptotic genes and pathways.Sarcoma cell lines plos.org
AcquiredProductive AutophagyAutophagy promotes cell survival and adaptation, counteracting apoptosis.IB111 resistant cells (sarcoma), U2OS, MCF7 plos.orgoncotarget.com

Developmental Strategies to Circumvent or Overcome Resistance

Given the development of resistance, overcoming this challenge is crucial for the successful clinical application of Nutlin-3 and other MDM2 antagonists. Strategies often involve combination therapies and novel therapeutic approaches.

Combination regimens are being explored to circumvent or overcome Nutlin resistance by targeting multiple pathways or enhancing drug delivery and efficacy.

Combination with Genotoxic Agents : Nutlin-3 has been shown to synergize with conventional genotoxic chemotherapeutics (e.g., cisplatin (B142131), doxorubicin) and radiotherapy, enhancing their anti-tumor effects oup.comoncotarget.com. This synergy can be particularly beneficial in cell lines resistant to single-agent chemotherapy oup.com.

Reversal of Multidrug Resistance (MDR) : Nutlin-3, including its inactive enantiomer Nutlin-3b, can reverse P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1) mediated drug efflux. This mechanism suggests that Nutlin-3 can be combined with other drugs that are P-gp or MRP-1 substrates to overcome efflux-mediated resistance medchemexpress.comnih.govuthsc.edu.

Targeting Apoptosis Pathways : Combining Nutlin-3 with agents that directly induce apoptosis, such as TRAIL variants (e.g., D269H/E195R), has been shown to enhance cell death nih.gov.

Inhibition of Autophagy : As productive autophagy contributes to acquired resistance, its inhibition can significantly restore Nutlin-induced cell death in resistant cells plos.orgtandfonline.com. This suggests a potential combination strategy with autophagy inhibitors.

Targeting Other Signaling Pathways : Studies suggest that combining Nutlin-3 with MEK inhibitors could potentially overcome secondary resistance mechanisms plos.org.

Cyclotherapy and Selective Protection of Normal Cells : Nutlin-3 can induce cell cycle arrest (G1 and G2 phases) in proliferating normal cells (e.g., bone marrow cells) via p53 activation, thereby protecting them from the cytotoxic effects of mitotic inhibitors like paclitaxel (B517696), without protecting cancer cells with mutant p53 oncotarget.com. This differential protection opens avenues for "cyclotherapy" strategies, where Nutlin-3 is used to shield normal tissues during chemotherapy, allowing for more aggressive treatment of resistant tumors oncotarget.com.

Reversal of Epithelial-Mesenchymal Transition (EMT) : Nutlin-3 has demonstrated the ability to reverse EMT in gemcitabine-resistant hepatocellular carcinoma cells, a process often associated with increased drug resistance, suggesting its utility in overcoming this type of resistance spandidos-publications.com.

The development of novel combination regimens is critical to improve the therapeutic efficacy of Nutlin-3 and to overcome the complex and heterogeneous mechanisms of resistance that emerge during cancer treatment.

Nutlin 3b As a Research Tool and Broader Translational Implications

Utility of Nutlin-3B as a Negative Control in MDM2/p53 Interaction Studies

Nutlin-3 is a racemic mixture of two enantiomers, Nutlin-3a and this compound. While Nutlin-3a actively binds to the p53-binding pocket of MDM2, this compound is its inactive counterpart. This stereospecificity is crucial for its utility in research. This compound binds to MDM2 with a significantly lower affinity, approximately 200-fold weaker than Nutlin-3a. This substantial difference in binding affinity, despite having the same chemical formula and molecular weight, makes this compound an ideal negative control in experiments studying the MDM2/p53 interaction.

By using this compound alongside its active enantiomer, researchers can confidently attribute the observed biological effects, such as p53 stabilization and downstream signaling, to the specific inhibition of the MDM2-p53 interaction by Nutlin-3a. Any effects observed with Nutlin-3a but not with this compound can be directly linked to the disruption of this pathway. For instance, studies have shown that while Nutlin-3a effectively inhibits the growth of cells with functional p53 and MDM2, the inactive enantiomer, this compound, has no such effect on cell proliferation. This confirms that the biological activity of Nutlin-3a is dependent on its ability to target the MDM2-p53 axis.

Application in Deciphering p53-Independent Cellular Functions and Mechanisms

While the primary mechanism of action for the active enantiomer of Nutlin-3 (Nutlin-3a) is the activation of the p53 pathway, research has unexpectedly revealed p53-independent roles for Nutlin-3. These discoveries have been instrumental in uncovering novel cellular functions and mechanisms. Studies have demonstrated that Nutlin-3 can trigger a DNA damage response (DDR) independent of p53 status.

In human colorectal cancer cells, Nutlin-3 was found to induce the phosphorylation of key DDR proteins, such as ATM and CHK2, and lead to the formation of γH2AX foci, an early marker of DNA double-strand breaks. Remarkably, these effects were observed even in cells lacking p53. This suggests a secondary role for Nutlin-3 as a DDR-triggering agent that is not reliant on its function as an MDM2 antagonist. These p53-independent activities highlight the compound's broader cellular impact and provide a valuable tool for investigating cellular stress responses beyond the canonical p53 pathway.

Contribution to Understanding MDM2/p53 Pathway Dynamics and Regulation

Nutlin-3 has been a pivotal tool for dissecting the intricate dynamics and regulation of the MDM2/p53 pathway. As a potent and selective inhibitor of the MDM2-p53 interaction, it allows for the controlled activation of p53, enabling researchers to study the downstream consequences in a time- and dose-dependent manner. Treatment of cells with wild-type p53 with Nutlin-3 leads to the stabilization of p53, accumulation of the protein, and the activation of p53 target genes.

This controlled activation has been instrumental in elucidating the cellular outcomes of p53 activation, which can range from cell cycle arrest to apoptosis. Furthermore, the use of Nutlin-3 has helped to probe the functionality of the p53 pathway in various cancer cell lines. It has been observed that while the cell-cycle arrest function of the p53 pathway is often preserved in tumor cells with wild-type p53, the ability to undergo p53-dependent apoptosis can be diminished. Mathematical modeling of the p53-Mdm2 core module has also incorporated the effects of Nutlin to better understand the oscillatory behavior and feedback loops within this critical regulatory network.

Exploratory Research in Non-Oncological Contexts

Recent research has explored the effects of Nutlin-3 in the context of viral infections, specifically Hepatitis B virus (HBV). In a study utilizing HepG2.2.15 cells, it was discovered that Nutlin-3 significantly promotes HBV replication. This was evidenced by increased expression of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg), as well as elevated levels of pregenomic RNA (pgRNA) and core-DNA.

Interestingly, this pro-viral effect of Nutlin-3 was found to be independent of its canonical target, MDM2. Instead, the mechanism involves the activation of the autophagy pathway through p53-mediated inhibition of mTOR. These findings suggest a potential cautionary note for the use of Nutlin-3 in cancer therapy for individuals with chronic hepatitis B infection, as it could inadvertently enhance viral replication.

Table 1: Effect of Nutlin-3 on Hepatitis B Virus (HBV) Replication Markers

HBV MarkerEffect of Nutlin-3 TreatmentMechanismReference
HBsAgIncreased Expressionp53-mediated mTOR inhibition leading to autophagy activation
HBeAgIncreased Expressionp53-mediated mTOR inhibition leading to autophagy activation
pgRNAIncreased Expressionp53-mediated mTOR inhibition leading to autophagy activation
Core-DNAIncreased Expressionp53-mediated mTOR inhibition leading to autophagy activation

A significant challenge in chemotherapy is the off-target toxicity to normal tissues. Research has indicated that Nutlin-3 may offer a cytoprotective effect in normal cells during cancer treatment. Specifically, in studies involving the chemotherapy drug cisplatin (B142131), which is known for its nephrotoxicity, Nutlin-3 was shown to protect kidney cells from cisplatin-induced apoptosis.

This protective effect was notably independent of its regulation of the p53 pathway, as it was observed in cells deficient in MDM2, MDM4, or p53. The mechanism underlying this cytoprotection involves the suppression of mitochondrial apoptotic events, including the activation of Bax and Bak, and the subsequent release of cytochrome c. Nutlin-3 was found to inhibit the oligomerization of Bax and Bak. This novel pharmacological function suggests that nutlins could potentially be used to mitigate the side effects of certain chemotherapeutic agents on normal tissues.

The potential therapeutic applications of Nutlin-3 are being explored in various ocular diseases.

Retinoblastoma: In preclinical models of retinoblastoma, a pediatric eye cancer where the p53 pathway is often silenced by MDMX overexpression, Nutlin-3a has shown efficacy. It can disrupt the p53-MDMX interaction, leading to the killing of retinoblastoma cells. Local delivery of Nutlin-3a has been investigated to overcome the blood-ocular barrier.

Advanced Research Methodologies Applied to Nutlin 3b Investigations

Computational Chemistry and Structural Biology Approaches

Computational chemistry and structural biology are indispensable for understanding the molecular interactions of Nutlin-3B and for guiding the design of novel inhibitors.

Molecular docking and molecular dynamics (MD) simulations are widely employed to elucidate the precise binding modes and stability of this compound (or Nutlin-3) within the MDM2 protein's p53-binding pocket. These computational techniques provide atomic-level insights into ligand-protein interactions, which are difficult to obtain solely through experimental methods.

Molecular docking studies predict the preferred orientation and conformation of Nutlin-3 within the MDM2 binding site, revealing significant hydrogen bonding and hydrophobic interactions with active site residues researchgate.net. The binding of Nutlin-3 to MDM2 involves occupying a hydrophobic pocket in the N-terminal domain of MDM2, mimicking key residues of the p53 N-terminal region ntu.edu.sg. Key residues identified as contributing to MDM2-inhibitor interactions include Leu54, Ile61, Met62, Val93, Leu57, Phe19, Trp23, and Leu26 researchgate.netnih.gov.

Molecular dynamics simulations further assess the stability and dynamic behavior of the protein-ligand complexes over time, confirming the stability of these interactions researchgate.netresearchgate.netscispace.com. For instance, RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) trajectories are analyzed to evaluate the conformational stability of the selected systems researchgate.netresearchgate.net. Studies have shown that Nutlin-3 complexes generally fluctuate weakly, indicating stable binding researchgate.net.

Interestingly, Brownian dynamics simulations have shed light on the stereoselective affinity of Nutlin-3 enantiomers for MDM2. The preferential binding of Nutlin-3A over this compound can be explained by kinetic arguments related to the formation of the MDM2:Nutlin-3 encounter complex. Specifically, the K70 residue, located away from the binding site, destabilizes the encounter complex of this compound, contributing to its lower affinity compared to Nutlin-3A nih.gov.

Table 1: Representative Molecular Docking and Binding Energy Data for Nutlin-3 and Derivatives with MDM2

CompoundDocking Score (kcal/mol)Binding Free Energy (MM-GBSA) (kcal/mol)Key Interacting ResiduesReference
Nutlin-3-8.2 (control) scispace.com-Leu54, Ile61, Met62, Val93, Leu57, Phe19, Trp23, Leu26 researchgate.netnih.gov researchgate.netresearchgate.netnih.govscispace.com
Pred 01-9.4 (designed compound) scispace.com-- scispace.com
Compound No. 04-8.8 (data set compound) scispace.com-- scispace.com
Venetoclax--50.46- researchgate.net
Phaeophytin-B--50.86Leu54, Leu57, Ile61, Val93 researchgate.net researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish mathematical relationships between the chemical structure of compounds and their biological activity. This approach is critical for predicting the activity of new compounds and for rational drug design, aiming to enhance the potency and selectivity of this compound derivatives researchgate.netscispace.com.

QSAR models, including 2D- and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are applied to series of MDM2-p53 antagonists, including Nutlin-3 analogs researchgate.netscispace.comncl.ac.uk. These models help identify specific chemical groups and structural regions that influence the compounds' biological activity. For instance, a 3D-QSAR pharmacophore model based on a five-point hypothesis has been used to elucidate the biological activity of compounds, yielding high statistical values (R = 0.9613, Q = 0.7310) researchgate.net. By analyzing 3D contour maps generated from these models, researchers can design novel compounds with predicted improved inhibitory activity researchgate.netscispace.com. For example, new pyrrolidin derivatives designed based on a CoMSIA model showed higher predicted inhibitory activities than Nutlin-3 scispace.com.

Omics-Based Methodologies for Comprehensive Profiling

Omics-based methodologies, such as transcriptomics and proteomics, offer a holistic view of cellular responses to this compound, aiding in the identification of resistance mechanisms and novel therapeutic pathways.

Transcriptomic analysis, particularly RNA sequencing (RNA-seq), is a powerful tool for investigating the molecular characteristics of acquired resistance to Nutlin-3. This methodology allows for a comprehensive analysis of gene expression changes in cells exposed to the compound nih.govmdpi.com.

Studies have successfully generated Nutlin-3 resistant cancer cell lines and performed whole transcriptome analysis to identify differentially expressed genes between resistant and parental cells nih.gov. For example, in non-small cell lung cancer (NSCLC) cells, acquired resistance to Nutlin-3 was consistently associated with mutations in the TP53 gene, leading to overexpression of mutant p53 protein nih.gov. Gene Set Enrichment Analysis (GSEA) on these differentially expressed gene sets has revealed top enriched canonical pathways and signatures associated with resistance nih.govresearchgate.net. Furthermore, transcriptomics data has shown that Nutlin-3-resistant p53 wild-type cell lines can inactivate p53 signaling through alternative mechanisms and display cross-resistance to other anti-cancer drugs researchgate.net. RNA-seq has also been used to explore resistance mechanisms to other MDM2 inhibitors, like Idasanutlin (RG7388), identifying upregulated genes associated with resistance and pathways related to DNA damage mdpi.com.

Proteomic approaches, especially mass spectrometry-based proteomics, provide a global view of protein expression changes and modifications in response to this compound, aiding in the identification of novel protein targets and affected cellular pathways rsc.org.

These methodologies enable the de novo elucidation of a molecule's target profile within a proteome, offering insights into selectivity and potential off-target binding that could lead to adverse drug reactions a-star.edu.sgrsc.org. By analyzing the whole proteome across different time points, researchers can confirm p53-mediated phenotypic activity and uncover novel expression patterns for key proteins in the p53 pathway rsc.org. For instance, an MDM2 inhibitor like Navtemadlin, which shares a similar mechanism to this compound, has been shown to induce upregulation of MDM2, p21, and p53 expression, with changes intensifying over time rsc.org. Pathway analysis of downregulated proteins revealed their involvement in chromatin organization, chromatin modification, DNA metabolic processes, and epigenetic regulation of gene expression rsc.org. Proteomic studies can also identify the functional roles of MDM2 in various diseases, such as diabetic nephropathy, by linking MDM2 to changes in specific metabolite biomarkers through multi-omics studies ucsd.edu. Furthermore, proteomic methods can reveal how Nutlin-3 inhibits specific protein expression of NFκB target genes, such as ICAM-1 and MCP-1, in a p53-dependent manner, suggesting a bitargeted anti-cancer effect tandfonline.com.

High-Throughput Screening and Compound Library Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for desired biological activities. This compound, as a well-characterized MDM2 inhibitor, plays a crucial role in validating and applying these screening platforms biorxiv.org.

Nutlin-3 and its enantiomers, including this compound, are frequently used as positive controls and reference compounds in HTS assays designed to identify disruptors of the p53-MDM2 interaction biorxiv.orgnih.gov. These assays often involve screening commercial compound libraries, such as the Selleck-2148 library or the Library of Pharmacologically Active Compounds, which contain known MDM2 inhibitors like Nutlin-3, Nutlin-3A, and this compound biorxiv.orgbiocrick.commedchemexpress.com.

High-Content Screening (HCS) assays, which combine HTS with advanced imaging and data analysis, have also been developed and validated using Nutlin-3. For example, a novel imaging-based positional biosensor HCS assay was optimized to identify disruptors of p53-hDM2 protein-protein interactions. Nutlin-3 demonstrated concentration-dependent disruption of this interaction, providing a robust and reproducible assay signal window compatible with HCS nih.gov. This allows for the identification of new compounds that activate the p53 signaling pathway nih.gov. The application of this compound in such screenings facilitates the discovery of new therapeutic agents and the understanding of their mechanisms of action within complex biological systems mdpi.com.

Advanced Cellular and Biochemical Assays

This compound's primary utility in advanced research methodologies lies in its role as an inactive control, allowing researchers to confirm the specificity of the active enantiomer, Nutlin-3a. By comparing the effects of Nutlin-3a with those of this compound, studies can rigorously attribute observed biological responses to the targeted MDM2-p53 interaction.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

In flow cytometry studies aimed at analyzing cell cycle progression and apoptosis, this compound serves as a crucial inactive control. While Nutlin-3a is known to induce cell cycle arrest and programmed cell death, this compound consistently demonstrates a lack of such effects. For instance, investigations have shown that this compound does not induce measurable apoptosis in various cell lines, including osteosarcoma cells, even at concentrations up to 10 µM over 24 to 48 hours pnas.org. Similarly, when examining acute myeloid leukemia cells, Nutlin-3a led to a significant increase in Annexin V-positive cell fractions, indicating apoptosis, whereas this compound did not cause cell death in MOLM-13 and OCI-AML3 cell lines nih.gov. This comparative approach, often employing propidium (B1200493) iodide (PI) staining for cell cycle analysis and Annexin V/PI staining for apoptosis detection, underscores the specificity of Nutlin-3a's pro-apoptotic mechanisms oncotarget.comnih.govahajournals.org.

Table 1: Comparative Effects of Nutlin-3a vs. This compound on Apoptosis Induction

CompoundCell Line (Example)ConcentrationDurationApoptosis Induction (e.g., Annexin V-positive cells)Reference
Nutlin-3aSJSA-1, MHM10 µM48 hrUp to 80% pnas.org
This compoundSJSA-1, MHM10 µM48 hrNot measurable (<10%) pnas.org
Nutlin-3aMOLM-13, OCI-AML310 µM5-48 hrIncreased nih.gov
This compoundMOLM-13, OCI-AML310 µM5-48 hrNo cell death nih.gov

Immunoblotting and RT-qPCR for Gene and Protein Expression Profiling

In the realm of gene and protein expression profiling, this compound is indispensable for validating the specific activation of the p53 pathway by Nutlin-3a. Immunoblotting experiments consistently demonstrate that while Nutlin-3a stabilizes p53 and induces the expression of its downstream targets such as p21 and MDM2, this compound does not elicit a significant induction of p21 expression, even at concentrations up to 10 µM pnas.org. Furthermore, this compound has been explicitly reported to show no induction of MDM2, p53, or p21 expression apexbt.com. Quantitative reverse transcription PCR (RT-qPCR) is frequently employed to analyze gene expression changes, and researchers often normalize the expression profiles of Nutlin-3a-treated cells to those treated with this compound. This normalization ensures that observed modulations in gene expression, such as the p53-dependent repression of APOBEC3B, are indeed specific consequences of Nutlin-3a's activity and not non-specific cellular responses pnas.orgoup.com.

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are highly sensitive tools for quantifying transcriptional activity, and this compound serves as a critical control in these assays to confirm the specificity of Nutlin-3a's effects on gene promoters. For example, while the active Nutlin-3 (referring to Nutlin-3a) has been shown to modulate the transcriptional activity of hypoxia-inducible factor 1 (HIF-1) and E2F researchgate.netnih.gov, this compound is used to confirm the absence of such transcriptional activation in its presence. In studies investigating the p53 pathway, Nutlin-3a activates reporters linked to p53 target genes, and this compound provides a baseline, ensuring that any detected luciferase activity is a direct result of p53 pathway activation by the active compound tandfonline.comspandidos-publications.com.

Enzymatic Assays (e.g., ATPase Activity, Caspase Activity)

Enzymatic assays are fundamental for evaluating specific biochemical processes and the activity of key enzymes. This compound is consistently used as a negative control in these assays to ensure that observed enzymatic activities are solely attributable to the active Nutlin-3a. For example, Nutlin-3a has been shown to induce the activation of caspases, including caspase-3, -7, -8, and -9, which are crucial executioners of apoptosis nih.govoncotarget.combiorxiv.orgoncotarget.com. In contrast, this compound does not induce caspase activation nih.gov. Similarly, in studies assessing ATPase activity related to specific protein functions or DNA damage responses, this compound would be utilized as a control to ensure that any observed changes in ATPase activity are specific to the active compound biorxiv.org.

Q & A

Q. What distinguishes Nutlin-3A from Nutlin-3B in terms of biological activity and experimental use?

Nutlin-3A and this compound are enantiomers, but their biological activities differ significantly. Nutlin-3A is the active enantiomer, inhibiting the p53/MDM2 interaction with an IC50 of 90 nM in cell-free assays, while this compound exhibits ~150-fold lower activity . This disparity arises from stereochemical differences in their binding to MDM2's p53 pocket, as shown by crystallography and binding affinity studies (e.g., this compound's Kd for MDM2 is 83 nM vs. Nutlin-3A's 133 nM) . Methodologically, this compound is often used as a negative control in p53 activation studies due to its reduced potency, ensuring observed effects are specific to MDM2 inhibition .

Q. How does this compound function as a negative control in studies involving p53 activation?

In p53-dependent assays, this compound's low binding affinity for MDM2 minimizes p53 stabilization, making it ideal for isolating Nutlin-3A-specific effects. For example, in senescence assays, this compound-treated cells show negligible SA-β-galactosidase activity compared to Nutlin-3A-treated cells . Researchers should validate the inertness of this compound in their specific model by measuring p53 protein levels via Western blot or transcriptional activity of p53 targets (e.g., p21, PUMA) .

Q. What are the recommended methods to assess the efficacy of this compound in disrupting MDM2-p53 interactions?

Key methodologies include:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify binding constants (Kd) for MDM2 interactions. This compound typically shows weaker binding than Nutlin-3A (e.g., 83 nM vs. 133 nM for MDM2 fragments) .
  • Cellular assays: Measure p53 stabilization (via immunoblotting) and downstream apoptosis markers (e.g., caspase-3 cleavage) in wild-type p53 cell lines. This compound’s effects are minimal at concentrations ≤10 μM .
  • Competitive fluorescence polarization assays: Use fluorescently labeled p53 peptides to assess displacement by this compound .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's activity across different cell lines, such as lipid metabolism modulation versus p53-mediated effects?

this compound has been shown to increase triacylglycerol levels in pancreatic stellate cells (caPSCs) independently of p53, suggesting off-target metabolic effects . To dissect p53-specific vs. non-canonical pathways:

  • Use p53-null or p53-knockdown cell lines (e.g., via CRISPR/Cas9) to isolate p53-independent mechanisms .
  • Perform transcriptomic or proteomic profiling to identify secondary targets (e.g., lipid metabolism enzymes) .
  • Validate findings with orthogonal inhibitors (e.g., MDM2 siRNA) to confirm p53 pathway involvement .

Q. What experimental strategies are optimal for elucidating off-target effects of this compound when used at higher concentrations?

At elevated doses (>30 μM), this compound may exhibit non-MDM2 effects, such as modulating drug resistance proteins (e.g., BCRP) . Strategies include:

  • Chemical proteomics: Use affinity-based pulldown assays with this compound-conjugated beads to identify binding partners .
  • Functional assays: Test this compound in MDM2-knockout models to rule out MDM2-dependent effects .
  • Dose-response comparisons: Contrast this compound’s effects with Nutlin-3A at equivalent concentrations to distinguish target-specific vs. off-target activity .

Q. How should researchers design dose-response experiments to account for this compound's lower binding affinity compared to Nutlin-3A?

Due to its reduced potency, this compound requires higher concentrations (e.g., 30–100 μM) to achieve detectable effects in cellular assays. Key considerations:

  • Solubility and toxicity: Pre-test solubility in DMSO and assess cell viability (via MTT or ATP assays) to exclude cytotoxicity confounders .
  • Time-course analysis: Prolonged exposure (e.g., 72–96 hours) may amplify weak p53 activation, as seen in Saos-2-BCRP cells .
  • Combination studies: Pair this compound with MDM2 agonists or p53 inhibitors to validate mechanism-specific responses .

Data Interpretation and Contradiction Analysis

Q. How can researchers reconcile this compound's weak MDM2 binding with its reported ability to reverse drug resistance in cancer cells?

Despite its low MDM2 affinity, this compound restores Hoechst 33342 accumulation in BCRP-overexpressing cells, suggesting activity against drug efflux pumps . To confirm this:

  • Perform ATPase activity assays to test BCRP inhibition directly.
  • Compare this compound’s effects to known BCRP inhibitors (e.g., Ko143) .
  • Use MDM2/p53 double-knockout models to decouple BCRP modulation from p53 effects.

Q. What factors contribute to cell-type-specific variations in this compound's lipid-modulating effects?

In caPSCs, this compound elevates triacylglycerol levels, potentially via PPARγ or lipase inhibition, while other cell lines (e.g., HF fibroblasts) show no such response . Investigate via:

  • Lipidomic profiling to identify cell-specific lipid species.
  • siRNA knockdown of candidate lipid regulators (e.g., ATGL, DGAT1).
  • Cross-referencing with this compound’s gene expression data from public databases (e.g., GEO).

Methodological Best Practices

  • Reproducibility: Adhere to NIH preclinical guidelines for reporting experimental conditions (e.g., cell line authentication, dosing protocols) .
  • Controls: Include Nutlin-3A and vehicle controls in all experiments to benchmark this compound’s activity .
  • Data transparency: Deposit raw binding affinity data (e.g., SPR sensorgrams) in public repositories for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nutlin-3B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
nutlin-3B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.